2-Chloro-1-(3-fluorophenyl)ethanone

Übersicht

Beschreibung

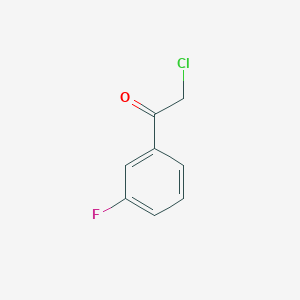

2-Chloro-1-(3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6ClFO. It is a halogenated ketone, characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Chloro-1-(3-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall efficiency .

Analyse Chemischer Reaktionen

Nucleophilic Halogen Exchange Reactions

This compound participates in high-yield halogen substitution under aqueous conditions. A landmark study demonstrated its synthesis through bromide-to-chloride exchange :

Reaction Overview

Key Mechanistic Features:

-

Catalyst : Triethylbenzylammonium chloride (TEBAC) acts as a phase-transfer catalyst

-

Solvent System : Water enables eco-friendly synthesis

-

Kinetics : Reaction completes within 1.5 hours at room temperature

Table 1: Reaction Optimization Parameters

| Parameter | Value |

|---|---|

| Scale | 500 mg → 10 g |

| Yield | >99% |

| Temperature | 25°C (ambient) |

| Reaction Time | 90 minutes |

| Chlorinating Agent | Benzenesulfonyl chloride |

| Purification Method | Ethyl acetate extraction |

Comparative Reaction Efficiency

The aqueous protocol shows distinct advantages over traditional organic solvent-based methods:

Table 2: Solvent System Comparison

| Parameter | Water-Based System | Acetonitrile System |

|---|---|---|

| Yield | >99% | >99% |

| Reaction Time | 1.5 h | 2.5 h |

| Temperature | 25°C | 85°C |

| Environmental Impact | Low | Moderate |

The aqueous method eliminates volatile organic solvents while maintaining exceptional efficiency, making it preferable for green chemistry applications .

Scalability and Industrial Relevance

Industrial-scale trials (10 g batches) confirmed the method's robustness:

-

Product Purity : >99% without column chromatography

-

Throughput : Linear scalability from mg-to-gram quantities

-

Cost Efficiency : TEBAC catalyst enables recyclability

This demonstrates practical viability for pharmaceutical intermediate synthesis .

Functional Group Compatibility

The fluorophenyl group remains intact during reactions due to:

-

Electronic Effects : Fluorine's strong electron-withdrawing nature deactivates the aromatic ring

-

Steric Protection : Ortho-fluorine creates spatial hindrance around reactive sites

This stability allows selective modification of the α-chloro ketone group without requiring protecting groups .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-Chloro-1-(3-fluorophenyl)ethanone is primarily recognized as an intermediate in the synthesis of various pharmaceutical compounds. Its importance lies in the following areas:

- Analgesics and Anti-inflammatory Drugs : The compound is utilized in the development of novel analgesics and anti-inflammatory agents, contributing to pain management therapies. Research indicates its reactivity can be harnessed to create effective therapeutic agents .

- Enzyme Inhibitors : The compound's electrophilic nature allows it to interact with enzymes, making it a candidate for developing enzyme inhibitors that can target specific diseases. For instance, derivatives of this compound have shown potential in treating conditions where enzyme inhibition is beneficial .

Agricultural Chemicals

In agricultural research, this compound plays a crucial role in the formulation of agrochemicals:

- Herbicides and Pesticides : The compound contributes to the creation of effective herbicides and pesticides, enhancing crop protection strategies. Its chemical properties allow for the development of compounds that can effectively control pests while minimizing environmental impact .

Material Science

The compound is also applied in material science for:

- Specialty Polymers and Resins : It is used in producing specialty polymers and resins that exhibit enhanced durability and resistance to environmental factors. This application is critical for developing materials used in various industrial processes .

Research and Development

This compound serves as a valuable reagent in organic synthesis:

- Innovative Compound Development : Researchers utilize this compound to explore new chemical reactions, enabling the synthesis of innovative compounds with potential applications across different scientific domains .

Diagnostic Agents

Recent studies have investigated the potential of this compound in developing diagnostic agents:

- Medical Imaging : The compound is being explored for its ability to improve imaging techniques in medical applications, providing better insights into patient conditions through enhanced diagnostic capabilities .

Table 1: Applications Overview

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Analgesics, anti-inflammatory drugs, enzyme inhibitors |

| Agricultural Chemicals | Herbicides, pesticides |

| Material Science | Specialty polymers, resins |

| Research and Development | Organic synthesis reagents |

| Diagnostic Agents | Medical imaging improvements |

| Compound | Biological Activity |

|---|---|

| This compound | Antimicrobial, enzyme inhibition |

| 1-(3-Chloro-2-fluorophenyl)ethanone | Moderate antimicrobial activity |

| 2-Chloro-1-(3-hydroxyphenyl)ethanone | Antibacterial properties against MRSA |

Case Study 1: Antimicrobial Properties

A study examined the antimicrobial effects of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria:

- Minimum Inhibitory Concentration (MIC) :

- Staphylococcus aureus: 15.625 - 62.5 μM

- Enterococcus faecalis: 62.5 - 125 μM

These findings suggest that the compound may inhibit protein synthesis pathways, leading to bactericidal effects against resistant strains .

Case Study 2: Biofilm Formation Inhibition

Research focused on the compound's ability to disrupt biofilm formation in Staphylococcus aureus revealed promising results:

- Biofilm Inhibition Concentration (MBIC) : 62.216 - 124.432 μg/mL

- Biofilm Eradication Concentration (MBEC) : 124.432 - 248.863 μg/mL

This indicates that not only does the compound act against planktonic cells, but it also disrupts established biofilms effectively .

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(3-fluorophenyl)ethanone involves its interaction with nucleophiles and electrophiles in chemical reactions. The presence of both electron-withdrawing chlorine and fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This property is exploited in various synthetic applications to form new carbon-carbon or carbon-heteroatom bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-(3-Chloro-2-fluorophenyl)ethanone: Similar structure but with different positions of chlorine and fluorine atoms.

2-Chloro-1-(3,4-difluorophenyl)ethanone: Contains an additional fluorine atom on the phenyl ring.

2-Chloro-1-(3-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a fluorine atom

Uniqueness

2-Chloro-1-(3-fluorophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The combination of chlorine and fluorine atoms enhances its electrophilicity, making it a valuable intermediate in various synthetic transformations .

Biologische Aktivität

2-Chloro-1-(3-fluorophenyl)ethanone, also known as m-fluorophenacyl chloride or α-chloro-3'-fluoroacetophenone, is an organic compound with the molecular formula C₈H₆ClFO. It belongs to the class of aryl alkyl ketones and has gained interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and structural characteristics of this compound, supported by relevant research findings.

Chemical Structure and Properties

The compound features a chlorine atom and a fluorinated aromatic ring , which are common functional groups in pharmaceuticals. The presence of a reactive carbonyl group (C=O) enhances its reactivity, making it a valuable precursor for synthesizing novel drug candidates. The specific arrangement of functional groups influences its biological activity and reactivity.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆ClFO |

| Molecular Weight | 172.58 g/mol |

| CAS Number | 53688-18-9 |

| Melting Point | 352–354 K |

| Purity | Typically >95% |

Synthesis

The synthesis of this compound has been documented in various studies. A common method involves the reaction of 3-fluoroacetophenone with sulfuryl chloride in a solvent mixture of methanol and dichloromethane, yielding the desired product with high efficiency.

Reaction Scheme

The reaction can be summarized as follows:

Case Studies

- Antimicrobial Screening : A study examining various chlorinated phenacyl derivatives found that compounds similar to this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests its potential use in developing new antibiotics.

- Synthesis of Novel Derivatives : Research has highlighted how modifying the structure of aryl alkyl ketones can lead to compounds with enhanced biological properties. For instance, derivatives synthesized from this compound could be evaluated for their efficacy against specific diseases.

Structural Insights

The crystal structure analysis reveals that this compound forms inversion-symmetric dimers through hydrogen bonding interactions. This structural characteristic may influence its reactivity and interactions with biological targets.

Table 2: Spectroscopic Data

| Technique | Observations |

|---|---|

| FTIR | C=O stretching at 1789 cm⁻¹ |

| NMR | Signals at δ 4.7 (s, CH₂), δ 7.14 (d, Ar-H) |

| X-ray Crystallography | Monoclinic structure with Z=4 |

Eigenschaften

IUPAC Name |

2-chloro-1-(3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRNMEBMWPBPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60623850 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53688-18-9 | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53688-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-(3-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60623850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.